

Technical Guide: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Cat. No.: B580966

[Get Quote](#)

CAS Number: 850568-47-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Amino-4-cyanobenzeneboronic acid hydrochloride**, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis methodology, and describes its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex organic molecules, including potential kinase inhibitors.

Compound Data

The physicochemical properties of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** are summarized below for easy reference.

Property	Value	Reference
CAS Number	850568-47-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₇ BN ₂ O ₂ ·HCl	[4]
Molecular Weight	198.42 g/mol	[4]
Appearance	Solid	[3]
Melting Point	214-218 °C	[3]
IUPAC Name	(2-amino-4-cyanophenyl)boronic acid;hydrochloride	[3] [4]
InChI Key	XTCOKKVEUFHXBE-UHFFFAOYSA-N	[3]
SMILES	B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl	[4]
Purity	≥95%	[3]
Storage Temperature	-20°C	[3]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face

protection.[3]

Synthesis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

While a direct, detailed experimental protocol for the synthesis of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** is not readily available in the searched literature, a plausible and commonly employed synthetic route can be adapted from established methods for analogous compounds. A general multi-step synthesis is outlined below, based on procedures for similar aminophenylboronic acids.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example adapted from the synthesis of similar aminophenylboronic acids.

Step 1: Miyaura Borylation of 4-Bromo-2-nitrobenzonitrile

- To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitrobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).
- Add a suitable anhydrous solvent, such as dioxane or toluene.
- Add a base, typically potassium acetate (3.0 eq.).

- Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 2: Reduction of the Nitro Group

- Dissolve the 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalyst for hydrogenation, for example, 10% Pd/C.
- Introduce hydrogen gas (H_2) via a balloon or a hydrogenation apparatus.
- Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
- Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-(2-amino-4-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 3: Deprotection and Hydrochloride Salt Formation

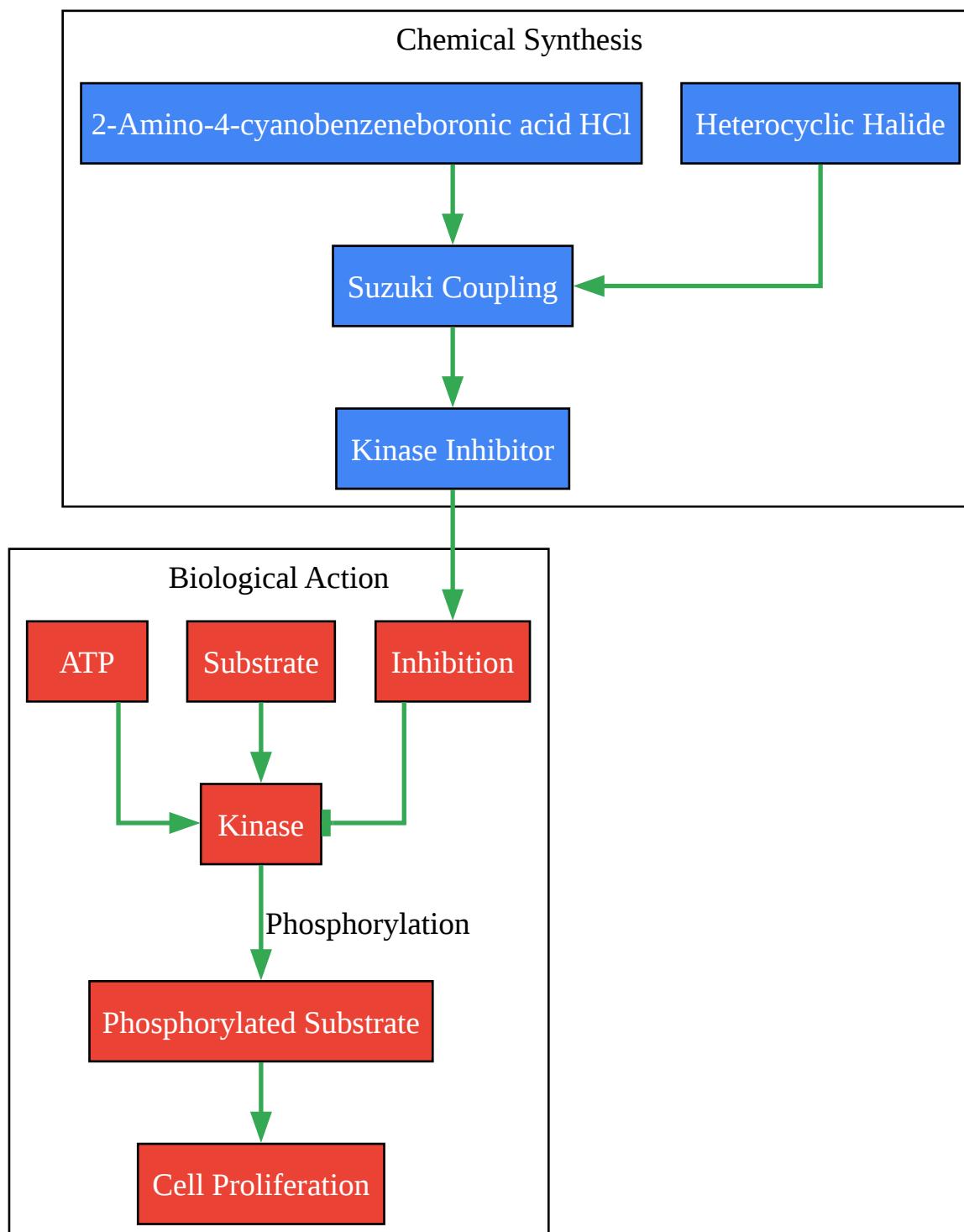
- Dissolve the amino-boronate ester in a suitable solvent mixture such as acetone/water or THF/water.
- Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature.
- The deprotection of the pinacol group and formation of the hydrochloride salt may lead to precipitation of the product.
- The reaction progress can be monitored by the disappearance of the starting material.

- Isolate the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug molecules.

General Reaction Scheme


2-Amino-4-cyanobenzeneboronic acid HCl

Aryl/Heteroaryl Halide (R-X)

Pd Catalyst & Base

C-C Bond Formation

Coupled Product

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMino-4-cyanobenzeneboronic acid hydrochloride, CasNo.850568-47-7 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-4-cyanobenzeneboronic acid hydrochloride | 850568-47-7 [sigmaaldrich.com]
- 4. 2-Amino-4-Cyanobenzeneboronic Acid Hydrochloride,CAS : 850568-47-7 [eforumaterials.com]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-4-cyanobenzeneboronic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580966#2-amino-4-cyanobenzeneboronic-acid-hydrochloride-cas-number\]](https://www.benchchem.com/product/b580966#2-amino-4-cyanobenzeneboronic-acid-hydrochloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com